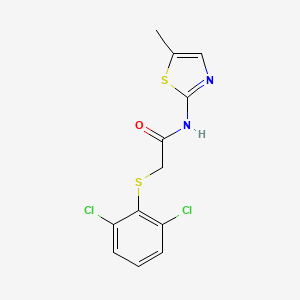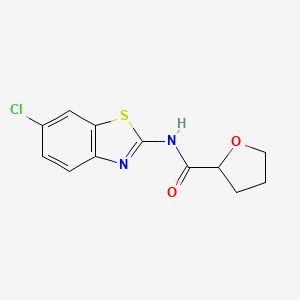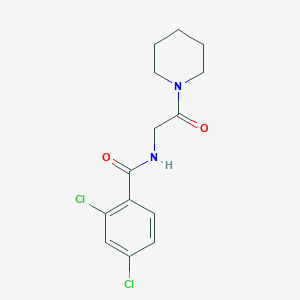![molecular formula C14H13N3S B10808568 N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10808568.png)
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-346034 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-346034 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of WAY-346034 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
WAY-346034 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-346034 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of WAY-346034 depend on the specific reaction conditions and reagents used
Scientific Research Applications
WAY-346034 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a reference compound in analytical studies.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of WAY-346034 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
WAY-346034 is compared with other similar compounds to highlight its unique properties and potential advantages. Similar compounds include:
WAY-316606: Known for its ability to inhibit secreted Frizzled-Related Protein-1 (sFRP-1) and increase Wnt signaling.
WAY-100635: A selective serotonin receptor antagonist used in various research studies.
The uniqueness of WAY-346034 lies in its specific chemical structure and the resulting properties, which differentiate it from other compounds in its class.
Properties
Molecular Formula |
C14H13N3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-10(11-5-3-2-4-6-11)17-13-12-7-8-18-14(12)16-9-15-13/h2-10H,1H3,(H,15,16,17) |
InChI Key |
PKUUIPIUCXLTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B10808485.png)


![[2-(4-Fluorophenyl)-2-oxoethyl] 2-(6-methoxy-1-benzofuran-3-yl)acetate](/img/structure/B10808506.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 2-methylcyclopropane-1-carboxylate](/img/structure/B10808510.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B10808521.png)
![[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 3-amino-4-chlorobenzoate](/img/structure/B10808523.png)


![2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10808547.png)
![N-tert-butyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10808553.png)

![[2-[(1,1-Dioxothiolan-3-yl)amino]-2-oxoethyl] 2-amino-4-chlorobenzoate](/img/structure/B10808572.png)
